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molecular formula C5H5NO3 B018391 N-Methylolmaleimide CAS No. 5063-96-7

N-Methylolmaleimide

Cat. No. B018391
M. Wt: 127.1 g/mol
InChI Key: BHPDNFUVYQFFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05641856

Procedure details

A mixture of 9.8 g (0.1 mole) maleimide, 9 ml 37% aqueous formaldehyde and 40 mg sodium carbonate was stirred at room temperature for 1 hour. The mixture was diluted with 30 ml water and the crystals formed (9.1 g N-hydroxymethylmaleimide) were collected by filtration.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.C=O.[C:10](=O)([O-])[O-:11].[Na+].[Na+]>O>[OH:11][CH2:10][N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
9 mL
Type
reactant
Smiles
C=O
Name
Quantity
40 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCN1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: CALCULATEDPERCENTYIELD 18971.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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